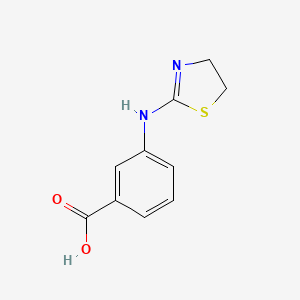

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Descripción general

Descripción

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an amino-linked 4,5-dihydrothiazole ring. This structure combines aromatic and thiazolidinone moieties, making it a versatile scaffold in medicinal chemistry. Its derivatives are frequently explored for enzyme inhibition (e.g., Furin inhibitors) , anticancer , and antibacterial applications . The compound’s reactivity allows for modifications at the thiazole ring and aryl groups, enabling tailored biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid typically involves the cyclization of a precursor molecule containing a chloroacetamide derivative. This precursor undergoes an intramolecular cyclization rearrangement reaction when treated with ammonium . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the benzoic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety or the thiazole ring .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid exhibits significant anti-inflammatory effects. Research indicates that it reduces inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that derivatives of thiazole compounds, including this compound, exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Activity Against Bacteria : The compound has been evaluated for its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated varying degrees of inhibition, with some derivatives showing MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

This compound has also been investigated for its anticancer potential:

- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), prostate (LNCaP), and colorectal (Caco-2) cancer cells. The compound exhibited IC50 values indicating effective cell growth inhibition .

- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Data Table: Summary of Biological Activities

Case Studies

Several studies have documented the efficacy of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as a therapeutic agent for inflammatory conditions.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.

- Anticancer Research : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites and disrupting their normal function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features Influencing Activity

- Electron-Withdrawing Groups (EWGs): Bromine (P3) and nitro (6l) enhance enzyme inhibition and anticancer activity by increasing electrophilicity .

- Halogen Substituents: Chlorine (Compound 9, P7) correlates with antibacterial efficacy, likely due to enhanced membrane penetration .

- Aromatic Substituents: Bulky groups (e.g., 3-chloro-4-methylphenyl in P3) improve Furin binding affinity, while dimethylamino groups (P7) may modulate solubility .

Mechanistic Insights and Comparative Efficacy

- Furin Inhibition: P3’s bromothiophene group confers superior IC50 (35 µM) compared to P7/P16, highlighting the role of halogen size in enzyme active-site interactions .

- Antibacterial Activity: Compound 9’s 4-chlorobenzylidene group shows dual activity against X. campestris and Rh. radiobacter, whereas non-halogenated analogs are inactive .

- Anticancer Potential: Nitro-substituted derivatives (e.g., 6l) demonstrate cytotoxic effects, though exact mechanisms remain unelucidated .

Actividad Biológica

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiazole ring fused with an amino group and a benzoic acid moiety, contributing to its unique biological properties.

Target Interactions

Thiazole derivatives like this compound interact with various biological targets, leading to a range of effects:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a critical role in pH regulation and metabolic processes.

- Cell Signaling Modulation : It influences cell signaling pathways that affect cell proliferation and apoptosis.

Biochemical Pathways

The compound is involved in multiple biochemical pathways:

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi .

Biological Activities

This compound has been associated with several biological activities:

| Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage by neutralizing free radicals. |

| Analgesic | Provides pain relief through modulation of pain pathways. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Antitumor | Shows potential in inhibiting cancer cell proliferation in various cancer lines. |

Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : Growth inhibition was noted at concentrations as low as 10 µM.

- UO-31 (Renal Cancer) : The compound showed a growth inhibition rate of approximately 70% .

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

- Staphylococcus aureus : Exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

- Candida albicans : Displayed antifungal activity with an MIC of 25 µg/mL .

Dosage and Temporal Effects

The biological effects of this compound vary with dosage:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid derivatives?

- Methodology : Diazotization of 2-aminobenzothiazole derivatives at 0–5°C using NaNO₂ and H₂SO₄ generates stabilized diazonium salts. Coupling with substituted benzoic acids under alkaline conditions yields the target compounds. Key parameters include temperature control (<5°C) to prevent diazonium salt decomposition and stoichiometric optimization to maximize coupling efficiency (yields: 70–94%) .

- Validation : Confirm reaction completion via TLC and characterize intermediates using FT-IR (e.g., N=N stretch at 1550–1600 cm⁻¹) and UV-Vis spectroscopy (λmax ~400–500 nm for azo chromophores) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Approach :

- ¹H-NMR : Assign protons adjacent to the thiazole ring (δ 2.5–3.5 ppm for dihydrothiazolyl NH) and aromatic protons (δ 7.0–8.5 ppm).

- FT-IR : Identify carboxylic acid O-H (2500–3300 cm⁻¹), C=O (1680–1730 cm⁻¹), and N=N (1550–1600 cm⁻¹) stretches.

- UV-Vis : Detect conjugation via azo group absorbance (λmax ~400–500 nm) .

- Data Interpretation : Compare spectral data with analogs (e.g., 2-hydroxy-4-substituted benzoic acid derivatives) to confirm regioselectivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the pKa values of the carboxylic and phenolic protons?

- Analysis : Electron-withdrawing groups (e.g., -NO₂, -Cl) lower pKa of carboxylic acids by stabilizing deprotonation. Hammett plots correlate σ values with pKa shifts (linear free-energy relationship). For example, 4-nitro-substituted derivatives exhibit pKa ~2.5 vs. ~3.8 for unsubstituted analogs .

- Experimental Validation : Use potentiometric titration in aqueous-organic solvents (e.g., 50% dioxane) to determine acidity constants .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. anti-inflammatory effects) be resolved?

- Strategies :

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the benzoic acid and thiazole moieties. For instance, 4-fluoro substitution enhances anti-inflammatory activity, while 3,5-dichloro derivatives show stronger enzyme inhibition .

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and enzyme targets (e.g., COX-2 for salicylate analogs) .

- Data Harmonization : Cross-reference IC₅₀ values with purity data (HPLC ≥95%) to exclude impurity-driven artifacts .

Q. What computational tools are effective for predicting reactivity and electronic properties of this compound?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Simulate IR and NMR spectra for comparison with experimental data .

- Molecular Docking : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro assays .

Q. Methodological Challenges and Solutions

Q. How can purity challenges in synthesis be addressed, particularly for intermediates prone to decomposition?

- Purification : Use repeated recrystallization from NaOH/H₂O followed by acetic acid precipitation to remove unreacted diazonium salts .

- Stability Testing : Store intermediates at –20°C under inert atmosphere to prevent oxidation .

Q. What strategies optimize yields in multi-step syntheses involving sensitive intermediates?

- Stepwise Optimization :

- Diazotization: Maintain pH <1 with H₂SO₄ to stabilize diazonium salts.

- Coupling: Adjust pH to 8–9 with NaHCO₃ to enhance phenol reactivity .

- Scale-Up Considerations : Use flow chemistry for diazotization to improve temperature control and reproducibility .

Propiedades

IUPAC Name |

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCNHQMQQVSKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.